molecular formula C20H19N3O3 B6477162 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2640886-26-4

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6477162
CAS No.: 2640886-26-4
M. Wt: 349.4 g/mol
InChI Key: CGOJZABUSPJOSY-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide, with the CAS number 2640886-26-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3}, with a molecular weight of 349.4 g/mol. The structure features a benzodioxole moiety linked to a pyrazole derivative, which is known for its bioactive properties.

PropertyValue
CAS Number2640886-26-4
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity : The compound has shown selective cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For instance, related pyrazoline derivatives have demonstrated IC50 values in the low micromolar range (e.g., IC50 = 3.96–4.38 μM for certain derivatives) .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation, such as Topoisomerase II and HSP90. These enzymes are critical for DNA replication and stress response in cancer cells .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit telomerase activity in cancer cells, which is crucial for maintaining the immortality of cancer cells. Experimental data suggest that similar compounds can suppress telomerase activity by approximately 18% to 41% in various lung cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Pyrazole Ring : The presence of the pyrazole ring is essential for cytotoxic activity; modifications on this ring can significantly alter potency.
  • Substituents : Variations in substituents on the phenyl groups also affect biological activity. For example, introducing electron-withdrawing groups can enhance binding affinity to target proteins .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

  • Study on Pyrazoline Derivatives : A recent publication reported that certain pyrazoline hybrids exhibited IC50 values as low as 0.21 nM against MCF-7 cells, showcasing their potential as potent anticancer agents .
  • Telomerase Inhibition : In vitro studies demonstrated that compounds structurally related to this compound could effectively inhibit telomerase activity across multiple cancer cell lines .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23-17(9-11-22-23)15-4-2-14(3-5-15)8-10-21-20(24)16-6-7-18-19(12-16)26-13-25-18/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOJZABUSPJOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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